molecular formula C24H18Cl2O4 B12161422 7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B12161422
M. Wt: 441.3 g/mol
InChI Key: QPRCCTFQRNDHQX-UHFFFAOYSA-N
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Description

7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzyl alcohol and 2-methoxyphenylacetic acid.

    Reaction Conditions: The key steps involve the formation of the chromen-4-one core through cyclization reactions

    Industrial Production: Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis.

Chemical Reactions Analysis

7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the formulation of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 7-[(2,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one and 7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one share structural similarities.

    Uniqueness: The presence of the 2-methoxyphenyl group in this compound distinguishes it from other compounds. This unique substitution pattern can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C24H18Cl2O4

Molecular Weight

441.3 g/mol

IUPAC Name

7-[(2,4-dichlorophenyl)methoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one

InChI

InChI=1S/C24H18Cl2O4/c1-14-23(18-5-3-4-6-21(18)28-2)24(27)19-10-9-17(12-22(19)30-14)29-13-15-7-8-16(25)11-20(15)26/h3-12H,13H2,1-2H3

InChI Key

QPRCCTFQRNDHQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4OC

Origin of Product

United States

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